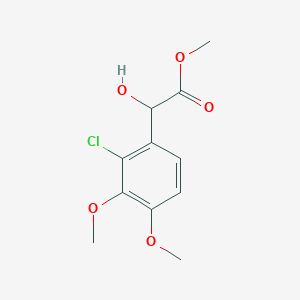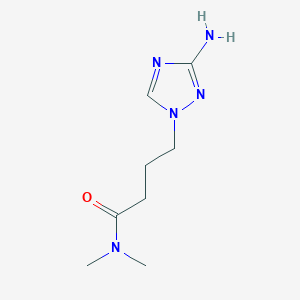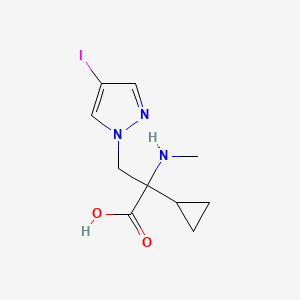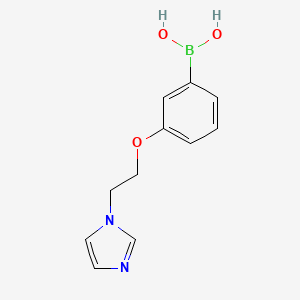![molecular formula C10H16ClNO4 B13473973 Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride](/img/structure/B13473973.png)
Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of prop-2-en-1-ol with 2-oxo-2-(prop-2-en-1-yloxy)ethylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Prop-2-en-1-yl acetate: Known for its use in organic synthesis and as a flavoring agent.
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Used in polymer chemistry and material science.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H16ClNO4 |
|---|---|
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
prop-2-enyl 2-[(2-oxo-2-prop-2-enoxyethyl)amino]acetate;hydrochloride |
InChI |
InChI=1S/C10H15NO4.ClH/c1-3-5-14-9(12)7-11-8-10(13)15-6-4-2;/h3-4,11H,1-2,5-8H2;1H |
Clave InChI |
ZFBCTTKZUJQJPG-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)CNCC(=O)OCC=C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13473918.png)
![4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13473920.png)
![6-Thiaspiro[3.4]octan-8-one](/img/structure/B13473940.png)


![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13473965.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13473968.png)
![Methyl 4-[(trifluoromethyl)sulfanyl]butanoate](/img/structure/B13473969.png)

